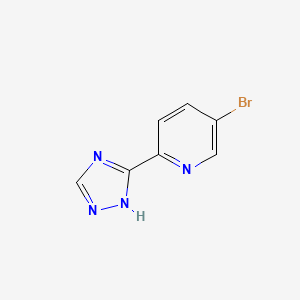
5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both bromine and triazole functionalities makes it a versatile building block for the synthesis of more complex molecules.
準備方法
The synthesis of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine typically involves the reaction of 2-bromo-5-chloropyridine with 3-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antifungal, and anticancer activities.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which can be applied in sensors and other electronic devices.
作用機序
The mechanism of action of 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors involved in disease pathways. The triazole ring can interact with metal ions or other biological targets, disrupting their normal function and leading to therapeutic effects .
類似化合物との比較
Similar compounds to 5-Bromo-2-(1H-1,2,4-triazol-3-yl)pyridine include other triazole-substituted pyridines such as 2-(1H-1,2,4-triazol-3-yl)pyridine and 2-(1H-1,2,3-triazol-4-yl)pyridine. These compounds share similar structural features but differ in the position of the triazole ring or the presence of other substituents. The uniqueness of this compound lies in the presence of the bromine atom, which provides additional reactivity and potential for further functionalization .
特性
CAS番号 |
1021919-51-6 |
|---|---|
分子式 |
C7H5BrN4 |
分子量 |
225.05 g/mol |
IUPAC名 |
5-bromo-2-(1H-1,2,4-triazol-5-yl)pyridine |
InChI |
InChI=1S/C7H5BrN4/c8-5-1-2-6(9-3-5)7-10-4-11-12-7/h1-4H,(H,10,11,12) |
InChIキー |
WUPMXGZPJNFYJG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1Br)C2=NC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


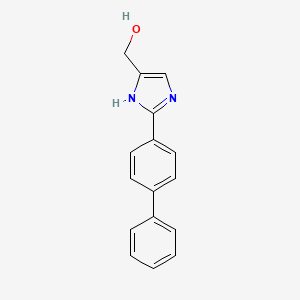
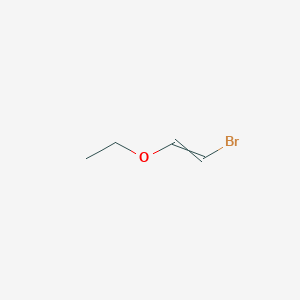

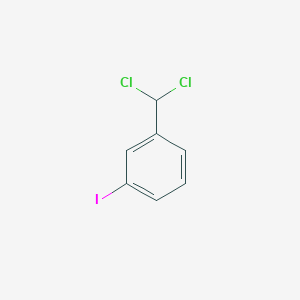



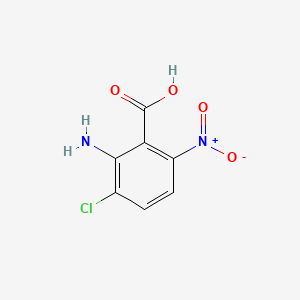
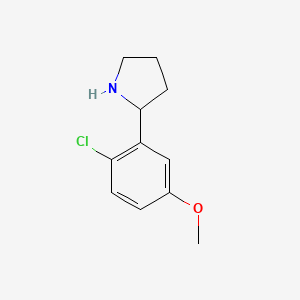



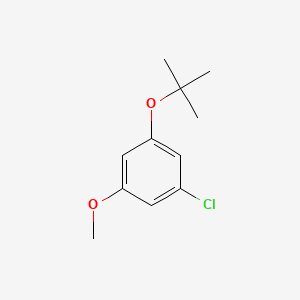
![tert-Butyl 2-[2-(Cbz-amino)ethoxy]acetate](/img/structure/B13689323.png)
